Propacetamol

Analgesia Onset of Action Postoperative Pain

Propacetamol (CAS 66532-85-2) is a water-soluble, N,N-diethylglycine ester prodrug of acetaminophen (paracetamol), designed for intravenous (IV) administration to provide analgesic and antipyretic effects when oral or rectal routes are not feasible. Following IV administration, propacetamol is rapidly and quantitatively hydrolyzed by plasma esterases to release its active metabolite, acetaminophen, and the inert byproduct diethylglycine.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 66532-85-2
Cat. No. B1218958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropacetamol
CAS66532-85-2
SynonymsN, N-diethylglycine 4'-hydroxyacetanilide ester
Prodafalgan
propacetamol
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17)
InChIKeyQTGAJCQTLIRCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Propacetamol (CAS 66532-85-2): A Rapid-Acting Intravenous Acetaminophen Prodrug for Postoperative Analgesia


Propacetamol (CAS 66532-85-2) is a water-soluble, N,N-diethylglycine ester prodrug of acetaminophen (paracetamol), designed for intravenous (IV) administration to provide analgesic and antipyretic effects when oral or rectal routes are not feasible . Following IV administration, propacetamol is rapidly and quantitatively hydrolyzed by plasma esterases to release its active metabolite, acetaminophen, and the inert byproduct diethylglycine [1]. This bioconversion occurs within minutes, with a hydrolysis half-life of approximately 11 minutes in human plasma, ensuring a rapid onset of action [2]. Propacetamol is primarily used in hospital settings for the management of acute pain, particularly postoperative pain, and for the reduction of fever [3].

Why Propacetamol Cannot Be Interchanged with Other Intravenous Acetaminophen Formulations


While propacetamol and intravenous (IV) acetaminophen both deliver the same active metabolite, they are not pharmacokinetically or clinically interchangeable. Propacetamol requires a two-step activation process via plasma esterases, whereas IV acetaminophen is the active drug itself, leading to differences in the speed of onset, the risk profile for local adverse events, and the potential for acute hemodynamic effects [1]. Studies demonstrate that the onset of analgesia is significantly faster with propacetamol compared to oral acetaminophen, but the incidence of pain at the infusion site is dramatically higher with propacetamol compared to IV acetaminophen [2]. Furthermore, the risk of hypotension, particularly within the first hour after administration, is more pronounced with propacetamol in critically ill patient populations [3]. These clinically meaningful differences in safety and pharmacodynamics mean that a simple substitution based on acetaminophen content alone is not scientifically justified without careful consideration of the patient's condition and the desired speed of analgesia.

Quantitative Differentiation of Propacetamol from Acetaminophen and Other Analgesics


Rapid Analgesic Onset: Propacetamol vs. Oral Acetaminophen

In a randomized, double-blind trial involving patients with moderate-to-severe pain after third molar surgery, the median onset of analgesia was significantly faster with intravenous propacetamol (3 minutes for bolus, 5 minutes for 15-min infusion) compared to oral acetaminophen 1 g (11 minutes) [1]. This represents a 62-73% reduction in the time to pain relief, making propacetamol a superior choice when rapid analgesia is clinically required.

Analgesia Onset of Action Postoperative Pain

Local Infusion Site Pain: Propacetamol vs. IV Acetaminophen

In a head-to-head comparison of 1 g IV acetaminophen and 2 g propacetamol in patients after third molar surgery, the incidence of local pain at the infusion site was significantly higher for propacetamol [1]. Specifically, 49% of patients receiving propacetamol reported infusion site pain, compared to 0% for IV acetaminophen and placebo [1]. This demonstrates a clear safety disadvantage for propacetamol related to its local tolerability.

Local Safety Infusion Site Reaction Postoperative Pain

Hypotension Risk: Propacetamol vs. IV Acetaminophen in Critically Ill Patients

A retrospective cohort study of patients in a heart intensive care unit (HICU) compared the incidence of hypotension following IV propacetamol (98 patients) and IV acetaminophen (106 patients) [1]. While overall hypotension incidence was similar, the incidence within one hour of administration was significantly higher in the propacetamol group (21.4%) compared to the acetaminophen group (9.4%) (p=0.017) [1]. This indicates a more rapid onset of hypotensive effects with the prodrug.

Hemodynamic Safety Hypotension Intensive Care Unit

Opioid-Sparing Effect: Propacetamol and IV Paracetamol vs. Placebo

A meta-analysis of 75 studies including 7,200 participants found that a single dose of IV paracetamol or propacetamol reduced opioid consumption by 26% over 4 hours and 16% over 6 hours compared to placebo (moderate quality evidence) [1]. This effect was consistent across both formulations, with no significant difference in opioid-sparing between the two. The number needed to treat (NNT) for at least 50% pain relief over 4 hours was 5 (95% CI 3.7-5.6) for both IV paracetamol and propacetamol versus placebo [1].

Opioid-Sparing Multimodal Analgesia Postoperative Pain

Comparative Efficacy: Propacetamol vs. Placebo in Postoperative Pain

In a repeated-dose, randomized, double-blind trial of 151 orthopedic surgery patients, both IV acetaminophen (1 g) and propacetamol (2 g) significantly reduced pain compared to placebo (P<0.05) [1]. The median time to morphine rescue was 2.6 hours for propacetamol, 3.0 hours for IV acetaminophen, and 0.8 hours for placebo, indicating a 2.25-fold prolongation of analgesia with propacetamol [1]. Over 24 hours, propacetamol reduced total morphine consumption by 29% (17 mg) compared to placebo [1].

Analgesic Efficacy Pain Relief Postoperative Pain

Hydrolysis Kinetics: Propacetamol Stability in IV Solutions

The in vitro hydrolysis of propacetamol to paracetamol in 5% glucose and 0.9% saline solutions follows second-order kinetics and is highly temperature-dependent [1]. The degradation rate constant was approximately 4.5 times higher at 25°C compared to 4°C [1]. The time to 90% potency (t90) was 3.17-3.61 hours at 25°C and 12.36-13.42 hours at 4°C [1]. This data confirms that propacetamol solutions must be prepared and administered promptly to ensure accurate dosing, and that storage temperature is critical for stability.

Formulation Stability Hydrolysis Intravenous Compatibility

High-Value Application Scenarios for Propacetamol Based on Quantitative Evidence


Postoperative Analgesia in Patients Unable to Take Oral Medications

In patients undergoing surgery where oral intake is restricted (e.g., abdominal, orthopedic, or craniofacial surgery), propacetamol provides a reliable IV alternative to oral acetaminophen. Its 3-5 minute onset of analgesia [1] and 2.6-hour median time to rescue opioid [2] make it a valuable component of multimodal analgesia, reducing opioid consumption by 26% over 4 hours [3].

Rapid Fever Reduction in Emergency and Critical Care Settings

When rapid reduction of fever is clinically necessary and oral or rectal administration is not feasible, propacetamol's fast conversion to active acetaminophen (hydrolysis t½ ~11 min) [4] provides a timely antipyretic effect. However, in critically ill patients, the 12-percentage point higher risk of hypotension within the first hour [5] must be carefully weighed, and alternative IV acetaminophen may be preferred if hemodynamic stability is a concern.

Pediatric Postoperative Pain Management

In infants and children after major craniofacial surgery, IV propacetamol has been shown to be more effective than rectal paracetamol, with reduced need for rescue sedatives [6]. This evidence supports its use in pediatric settings where reliable IV access is available and the benefits of rapid analgesia outweigh the risks of infusion site pain.

Research Tool for Studying Acetaminophen Prodrug Pharmacology

Propacetamol's unique property as a plasma esterase-dependent prodrug with well-characterized in vitro hydrolysis kinetics [7] makes it a valuable tool for research into prodrug design, developmental pharmacokinetics, and the role of esterases in drug activation [8]. Its temperature-dependent stability profile also provides a model system for studying formulation and administration variables.

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